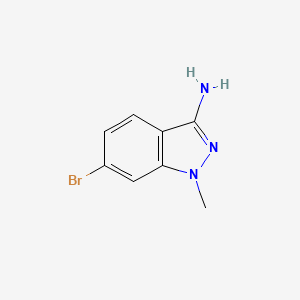

6-bromo-1-methyl-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNMXPRXAGVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676466 | |

| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214899-85-0 | |

| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 6-bromo-1-methyl-1H-indazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. This document details the experimental protocol for the direct methylation of 6-bromo-1H-indazol-3-amine and discusses the synthesis of this essential precursor.

Introduction

Substituted indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them privileged scaffolds in drug design.[1][2] Specifically, 3-aminoindazoles have garnered considerable attention as they can mimic the adenine nucleus of ATP, leading to the development of potent kinase inhibitors with antitumor properties.[3] this compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structure allows for diverse functionalization, making it a versatile component in the creation of complex bioactive molecules.

This guide focuses on a direct and efficient method for the synthesis of this compound via N-methylation of the corresponding 1H-indazole.

Core Synthesis Pathway: N-Methylation of 6-bromo-1H-indazol-3-amine

The most direct route to this compound involves the selective methylation of the N-1 position of the indazole ring of 6-bromo-1H-indazol-3-amine. This transformation is typically achieved using a suitable methylating agent in the presence of a base.

A common challenge in the alkylation of 3-aminoindazoles is the potential for competitive reaction at the N-1 and 3-amino positions.[4] However, careful selection of reagents and reaction conditions can favor the desired N-1 methylation.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a reported synthesis of this compound.[5]

Materials:

-

6-bromo-1H-indazol-3-amine

-

Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in oil)

-

Iodomethane

-

Water

Procedure:

-

Dissolve 6-bromo-1H-indazol-3-amine (1 equivalent) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% oil dispersion, approximately 1.8 equivalents) portion-wise while stirring.

-

Continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Add iodomethane (approximately 1.1 equivalents) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Upon completion of the reaction, quench by adding water to the crude reaction mixture.

-

A solid precipitate will form. Collect the solid by filtration.

-

Dry the solid to afford the final product, this compound.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (µL) | Equivalents |

| 6-bromo-1H-indazol-3-amine | 212.04 | 3.71 | 788 | - | 1.0 |

| Sodium Hydride (60%) | 40.00 (as NaH) | 6.79 | 163 | - | 1.83 |

| Iodomethane | 141.94 | 4.09 | - | 225 | 1.10 |

| This compound | 226.07 | - | - | - | - |

| Parameter | Value |

| Yield | 80% |

| LRMS (m/z) | 226 (M)+, 228 (M+2)+ |

¹H NMR Data (300 MHz, DMSO-d6) δ ppm: 3.75 (s, 3H); 5.7 (s, 2H); 7.01 (d, 1H); 7.59 (d, 1H); 7.6 (s, 1H).[5]

Synthesis of the Precursor: 6-bromo-1H-indazol-3-amine

The availability of the starting material, 6-bromo-1H-indazol-3-amine, is crucial. A common and efficient method for the synthesis of 3-aminoindazoles is through the reaction of ortho-substituted benzonitriles with hydrazine.[3][4]

General Pathway from 4-Bromo-2-fluorobenzonitrile

A prevalent route to 6-bromo-1H-indazol-3-amine involves the cyclization of 4-bromo-2-fluorobenzonitrile with hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of 6-bromo-1H-indazol-3-amine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-bromo-1H-indazol-3-amine.

Caption: Experimental workflow for 6-bromo-1H-indazol-3-amine synthesis.

Alternative Synthetic Strategies

While the presented pathway is a primary method, other strategies for the synthesis of substituted 3-aminoindazoles exist. These include:

-

Palladium-catalyzed arylation: A two-step synthesis from 2-bromobenzonitriles involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[4] This method offers an alternative to the SNAr reaction with o-fluorobenzonitriles.

-

Functionalization of the indazole core: Methods such as the Sandmeyer-type reaction on an amino-indazole can be used to introduce the bromo substituent.[6]

The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Conclusion

The synthesis of this compound is readily achievable through the N-methylation of 6-bromo-1H-indazol-3-amine. This in-depth guide provides a clear and detailed protocol for this transformation, along with information on the synthesis of the necessary precursor. The provided data and workflows are intended to support researchers and scientists in the efficient production of this important chemical intermediate for applications in drug development and medicinal chemistry.

References

6-Bromo-1-methyl-1H-indazol-3-amine: A Technical Guide for Researchers

CAS Number: 1214899-85-0

Structure:

This technical guide provides an in-depth overview of this compound, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a detailed synthesis protocol, and its potential applications in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214899-85-0 | PubChem[1] |

| Molecular Formula | C₈H₈BrN₃ | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1] |

| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[2] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ ppm: 3.75 (s, 3H), 5.7 (s, 2H), 7.01 (d, 1H), 7.59 (d, 1H), 7.6 (s, 1H) | ChemicalBook[3] |

| Low-Resolution Mass Spectrometry (LRMS) | m/z: 226 (M)⁺, 228 (M+2)⁺ | ChemicalBook[3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-methylation of 6-bromo-1H-indazol-3-amine. The following protocol is adapted from established literature procedures.[3]

Materials:

-

6-bromo-1H-indazol-3-amine

-

Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in oil)

-

Iodomethane

-

Water

Procedure:

-

Dissolve 6-bromo-1H-indazol-3-amine (1 equivalent) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, ~1.8 equivalents) portion-wise to the stirred solution at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Add iodomethane (~1.1 equivalents) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the addition of water.

-

A solid precipitate will form. Collect the solid by filtration.

-

Dry the solid to afford the final product, this compound.

Role in Drug Discovery and Potential Signaling Pathways

This compound is a valuable heterocyclic building block, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.

The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors.[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The 1H-indazole-3-amine moiety is known to act as an effective "hinge-binding" fragment, anchoring the inhibitor molecule to the ATP-binding site of the target kinase.

While there is limited public information on the direct biological activity of this compound itself, its role as a precursor allows for the exploration of a wide range of kinase targets. The bromine atom at the 6-position provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the synthesis of diverse libraries of potential kinase inhibitors.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical role of this compound in the context of drug discovery.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow of utilizing the core scaffold in drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 6-bromo-1-methyl-1H-indazol-3-amine, focusing on its solubility and stability. The information herein is critical for the advancement of research and development involving this compound, particularly in the context of medicinal chemistry and pharmacology. Indazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, making a thorough understanding of their fundamental properties imperative for any application.[1][2][3]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1214899-85-0 | [4] |

| Molecular Formula | C₈H₈BrN₃ | |

| Molecular Weight | 226.08 g/mol | [4] |

| Physical Form | Solid | [5] |

| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg | |

| Storage Temperature | 4°C, protect from light |

Solubility Profile

Expected Solubility Characteristics:

-

Aqueous Solubility: As an amine, this compound is expected to exhibit some degree of water solubility, which can be significantly influenced by pH.[6][7][8] In acidic solutions, the amine group will be protonated, forming a more soluble salt.[7][8]

-

Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, which is consistent with its use in synthesis and biological screening.

A systematic approach to determining the solubility of this compound is outlined in the experimental protocols section.

Stability Profile

Understanding the stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life.[9][10][11] Stability testing evaluates the influence of environmental factors such as temperature, humidity, and light on the quality of the substance.[9][12]

Potential Degradation Pathways:

Amine-containing compounds can be susceptible to both oxidative and thermal degradation.[13][14] Potential degradation pathways for this compound could involve oxidation of the amine group or other parts of the heterocyclic ring system, particularly under stressed conditions.

A comprehensive stability testing program should be implemented to identify potential degradation products and establish appropriate storage conditions and re-test periods.[12][15]

Experimental Protocols

Detailed methodologies for the systematic evaluation of the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical guidelines and practices.

Solubility Determination

Objective: To determine the aqueous and organic solvent solubility of this compound.

Materials:

-

This compound

-

Purified water

-

pH buffers (pH 2, 4, 7, 9, 12)

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Analytical balance

-

Vials

-

Shaker/incubator

-

HPLC-UV or other suitable analytical instrumentation

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound to vials containing each of the selected aqueous buffers and organic solvents.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

-

-

Kinetic Solubility Measurement (High-Throughput Method):

-

Add small aliquots of the DMSO stock solution to the aqueous buffers.

-

Monitor for the first sign of precipitation using a nephelometer or visual inspection.

-

The concentration at which precipitation occurs is the kinetic solubility.

-

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions to identify degradation pathways and establish a stability profile.

Materials:

-

This compound

-

Forced degradation reagents:

-

Acidic solution (e.g., 0.1 N HCl)

-

Basic solution (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

-

Environmental chambers (for controlled temperature and humidity)

-

Photostability chamber

-

HPLC-UV/MS for separation and identification of degradation products

Procedure:

-

Forced Degradation Studies:

-

Expose solutions of the compound to acidic, basic, and oxidative conditions at elevated temperatures (e.g., 60°C).

-

Expose the solid compound and solutions to light in a photostability chamber.

-

Expose the solid compound to heat (e.g., 80°C) and high humidity (e.g., 75% RH).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine the percentage of degradation and identify major degradation products.

-

-

Long-Term and Accelerated Stability Studies:

-

Store the compound in its intended container-closure system under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[15]

-

Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and degradation products.[9][12][15]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility and stability of this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1214899-85-0 [chemicalbook.com]

- 5. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 6. chemhaven.org [chemhaven.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. japsonline.com [japsonline.com]

- 10. qualityhub.com [qualityhub.com]

- 11. www3.paho.org [www3.paho.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pure.hw.ac.uk [pure.hw.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

The Emerging Therapeutic Potential of 6-Bromo-1-methyl-1H-indazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, 6-bromo-1-methyl-1H-indazol-3-amine and its analogs are gaining significant attention as promising candidates for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential biological activities of these derivatives, with a focus on their anticancer properties, kinase inhibition profiles, and the signaling pathways they modulate. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this area.

Anticancer Activity

Derivatives of the 1H-indazole-3-amine core have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Antiproliferative Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 1H-indazole-3-amine derivatives against various cancer cell lines. It is important to note that the specific substitutions on the core structure significantly influence the potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Derivative A | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | - |

| A549 (Lung Cancer) | >50 | |||

| PC-3 (Prostate Cancer) | >50 | |||

| Hep-G2 (Hepatoma) | >50 | |||

| Derivative B | HEK-293 (Normal Kidney Cells) | 33.2 | - | - |

Data is representative of published findings for substituted 1H-indazole-3-amine derivatives and may not be specific to the 6-bromo-1-methyl substitution pattern.[1]

Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Key Kinase Targets

Research has identified several key kinase targets for indazole-based inhibitors, including:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to aneuploidy and tumorigenesis.[2]

-

BRAF V600E: A mutated serine/threonine kinase that is a key driver in a significant percentage of melanomas and other cancers.[3]

Quantitative Kinase Inhibition Data

The table below presents the IC₅₀ values for representative indazole-based kinase inhibitors against PLK4 and BRAF V600E.

| Compound Scaffold | Kinase Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative | PLK4 | 0.1 | Centrinone | 2.7 |

| Indazole-based inhibitor | PLK4 | < 0.1 | Axitinib | 6.5 |

| Quinolol/Naphthol derivative | BRAF V600E | ~100 | Sorafenib | - |

| Phenyl-substituted thioxo-tetrahydro-pyrimidine-benzenesulfonamide | BRAF V600E | 890 | Sorafenib | 100 |

This data is for structurally related indazole derivatives and highlights the potential of the scaffold.[4][5][6][7]

Modulation of Cellular Signaling Pathways

By inhibiting key kinases, this compound derivatives can modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth and division. The BRAF V600E mutation leads to constitutive activation of this pathway.[3]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route for derivatization of the this compound core often involves coupling reactions at the 3-amino position.

Protocol: Amide Coupling

-

Dissolution: Dissolve this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Coupling Agent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

MTT Cell Proliferation Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the target kinase (e.g., PLK4 or BRAF V600E), a fluorescently labeled tracer, and a europium-labeled anti-tag antibody in the assay buffer.

-

Assay Plate Setup: Add the compound dilutions to a 384-well plate.

-

Reaction Initiation: Add the kinase/tracer/antibody mixture to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the dose-response curve.[8]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate to assess the activation state of signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10][11]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]

Cell Cycle Analysis

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with the test compound for 24-48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[12]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours or continuous exposure).

-

Incubation: Remove the compound-containing medium (if not continuous exposure) and incubate the cells in fresh medium for 1-2 weeks until visible colonies form.

-

Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.[13]

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[13]

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[13]

This technical guide provides a foundational understanding of the potential biological activities of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers aiming to explore and advance this promising class of compounds in the field of drug discovery.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeted design, synthesis, molecular simulation, ADME-T and in-vitro anticancer assessment of phenyl-substituted-thioxo-tetrahydro-pyrimidin-benzenesulfonamide derivatives as potential BRAFV600E/WT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Safety and Handling of 6-bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-bromo-1-methyl-1H-indazol-3-amine (CAS No. 1214899-85-0), a key intermediate in pharmaceutical research. Due to the limited availability of a complete, standalone Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from various sources, including supplier data and safety information for structurally similar compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN₃ | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1] |

| Appearance | Solid (form) | Sigma-Aldrich[2] |

| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg | Sigma-Aldrich[2] |

| Purity | ≥98% | Sigma-Aldrich[2] |

| CAS Number | 1214899-85-0 | PubChem[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal (Category 4) | GHS07 (Harmful) | Warning | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Harmful) | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation[1][2] |

| Acute Toxicity, Inhalation (Category 4) | GHS07 (Harmful) | Warning | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation[1][2] |

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct use of PPE. The following diagram outlines the necessary PPE for handling this compound.

Caption: Required PPE for handling this compound.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

-

Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[4]

-

Safe Handling Practices: Use non-sparking tools and prevent the build-up of electrostatic charge. Wash hands and any exposed skin thoroughly after handling.[4]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and ensure safety.

| Storage Condition | Recommendation |

| Temperature | Store at 4°C.[2] |

| Light | Protect from light.[2] |

| Container | Keep container tightly closed in a dry and well-ventilated place. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] |

Emergency Procedures

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Accidental Release Measures (Spills)

A systematic approach is necessary to manage spills effectively and safely.

Caption: Workflow for the safe management of a chemical spill.

Fire-Fighting and Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: The hazardous decomposition products formed in a fire include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Chemical waste must be handled and disposed of according to institutional, local, regional, and national regulations.

-

Primary Disposal Method: The recommended method for disposal is through a licensed professional waste disposal service.[3]

-

Waste Container: Collect waste in a designated, compatible, and properly labeled container for hazardous chemical waste.[3]

-

Prohibited Actions: Do not dispose of this chemical down the drain or in regular trash.[5]

The logical flow for proper disposal is outlined below.

Caption: Workflow for the compliant disposal of chemical waste.

Toxicological Information

This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is imperative that all laboratory personnel consult their institution's specific safety protocols and adhere to all applicable regulations.

References

Commercial Sourcing and Technical Profile of 6-bromo-1-methyl-1H-indazol-3-amine

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 6-bromo-1-methyl-1H-indazol-3-amine is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical synthesis. Its unique indazole core structure, featuring a bromine atom at the 6-position and a methyl group at the 1-position, makes it a valuable precursor for the development of complex bioactive molecules. This guide provides an in-depth overview of the commercial suppliers, synthesis protocols, and potential applications of this compound for professionals in research and drug development. Indazole derivatives are widely recognized for their diverse pharmacological activities, and the specific substitution pattern of this compound suggests its potential as a scaffold in drug discovery.[1]

Commercial Availability

A number of chemical suppliers offer this compound, with varying purity levels and quantities. Researchers should consider factors such as purity, availability, and the supplier's reputation when sourcing this compound. The purity of the compound is a critical factor for its effective use in sensitive applications, with typical specifications requiring a purity of over 97% as determined by High-Performance Liquid Chromatography (HPLC).

| Supplier Name | Purity | Quantity | Price (USD) | CAS Number |

| Shaanxi Dideu New Materials Co. Ltd. | 99% | / kg | $0.00 | 1214899-85-0 |

| Career Henan Chemical Co. | 98% | / KG | $3.00 | 1214899-85-0 |

| ChemScene LLC (via Sigma-Aldrich) | 98% | Not specified | Not specified | 1214899-85-0 |

| Cenmed Enterprises | 98% | 5g | Not specified | 1214899-85-0 |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 6-bromo-1H-indazol-3-amine. The following is a representative experimental protocol based on literature precedents.

Synthesis of this compound:

-

Dissolution: 6-bromo-1H-indazol-3-amine (788 mg, 3.71 mmol) is dissolved in dimethylformamide (3 mL) and the solution is cooled to 0 °C.[2]

-

Addition of Base: Sodium hydride (60% dispersion in oil; 163 mg, 6.79 mmol) is added in batches to the stirred solution at 0 °C.[2] The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

Methylation: Iodomethane (225 μL, 4.09 mmol) is added dropwise to the mixture, and the reaction is stirred for 2 hours at room temperature.[2]

-

Work-up: Upon completion of the reaction, water is added to the crude reaction mixture, leading to the precipitation of a red solid.[2]

-

Isolation: The solid product is collected by filtration and dried to yield the title compound.[2] The reported yield for this reaction is 80%.[2]

Characterization Data:

-

LRMS: m/z: 226 (M)+, 228 (M + 2)+[2]

-

1H NMR (300 MHz, DMSO-d6) δ ppm: 3.75 (s, 3H); 5.7 (s, 2H); 7.01 (d, 1H); 7.59 (d, 1H); 7.6 (s, 1H)[2]

Applications in Research and Drug Development

This compound and its parent compound, 6-bromo-1H-indazol-3-amine, are versatile intermediates in the synthesis of potential therapeutic agents.[3] Their applications span several areas of research:

-

Pharmaceutical Development: These compounds are crucial building blocks for synthesizing kinase inhibitors and other potential therapeutic agents, particularly in the fields of oncology and neurology.[3][4] The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases.[5]

-

Biochemical Research: They are utilized in studies to investigate the mechanisms of action of specific enzymes and proteins, which aids in understanding disease pathways.[3]

-

Material Science: The unique electronic properties of these compounds make them useful in the development of advanced materials, such as those used in organic electronics.[3]

-

Agrochemicals: There is potential for their use in the development of new agrochemical products for crop protection.[3]

Potential Mechanism of Action and Signaling Pathways

While a specific signaling pathway for this compound is not extensively documented, its utility as a scaffold for kinase inhibitors suggests its derivatives could target various signaling pathways implicated in diseases like cancer. For instance, related indazole derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4). The diagram below illustrates a hypothetical signaling pathway that could be targeted by an indazole-based kinase inhibitor.

Caption: Hypothetical MAPK signaling pathway targeted by an indazole-based inhibitor.

Workflow for Sourcing Chemical Compounds

The process of acquiring a specialized chemical like this compound involves several key steps, from initial identification to final procurement. The following diagram outlines a typical workflow for researchers and procurement managers.

Caption: General workflow for sourcing a chemical compound.

Conclusion

This compound is a readily available and synthetically accessible compound with significant potential in drug discovery and material science. Its utility as a building block for kinase inhibitors highlights its importance for researchers in oncology and neurology. By understanding the commercial landscape, synthesis protocols, and potential applications of this compound, researchers can effectively incorporate it into their research and development programs.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-bromo-1-methyl-1H-indazol-3-amine. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse N-substituted 6-amino-1-methyl-1H-indazol-3-amine derivatives.[1][2] These scaffolds are of significant interest in drug discovery due to the prevalence of the indazole core in biologically active molecules.[1]

The Buchwald-Hartwig amination offers a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceutical candidates.[2][3] The reaction typically involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The N1-methyl group on the indazole ring prevents side reactions at this position, ensuring regioselectivity for the C-N coupling at the 6-position.[1]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the active Pd(0) catalyst.[1][4][5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions for Analogous Substrates

While specific conditions for this compound are not extensively reported, the following tables summarize successful Buchwald-Hartwig amination conditions for the closely related 6-bromo-1H-indazole. These conditions serve as an excellent starting point for optimization.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]

| Amine | Product | Yield (%) |

| Aniline | N-phenyl-1H-indazol-6-amine | 85 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |

| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |

| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |

| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |

| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1] |

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]

| Amine | Product | Yield (%) |

| Morpholine | 6-(morpholino)-1H-indazole | 95 |

| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |

| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |

| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |

| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |

| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1] |

Experimental Protocols

The following protocols are generalized procedures based on successful reactions with similar substrates and should be optimized for the specific amine and desired scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

General Protocol for the Amination of this compound with a Primary Amine

Materials:

-

This compound

-

Primary amine

-

BrettPhos precatalyst (or other suitable ligand/precatalyst system)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).[1]

-

Evacuate and backfill the tube with an inert gas three times.[1]

-

Add anhydrous THF (5 mL) via syringe.[1]

-

While stirring the mixture, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise.[1]

-

Seal the tube and heat the reaction mixture to 65 °C.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted 6-amino-1-methyl-1H-indazol-3-amine.

General Protocol for the Amination of this compound with a Secondary Amine

Materials:

-

This compound

-

Secondary amine

-

RuPhos precatalyst (or other suitable ligand/precatalyst system)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).[1]

-

Evacuate and backfill the tube with an inert gas three times.[1]

-

Add anhydrous THF (5 mL) via syringe.[1]

-

While stirring the mixture, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise.[1]

-

Seal the tube and heat the reaction mixture to 65 °C.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted 6-amino-1-methyl-1H-indazol-3-amine.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening other ligands (e.g., XantPhos), bases (e.g., NaOtBu, Cs2CO3), and solvents (e.g., toluene, dioxane).[1][6][7][8] The reaction temperature can also be optimized.

-

Side Products: The presence of a 3-amino group on the indazole substrate could potentially lead to side reactions, such as coordination to the palladium catalyst, which might inhibit the catalytic cycle. If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust ligand system may be beneficial.

-

Reductive Dehalogenation: The formation of 1-methyl-1H-indazol-3-amine as a byproduct indicates reductive dehalogenation. Using a less sterically hindered ligand or lowering the reaction temperature may mitigate this side reaction.[1]

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-1-methyl-1H-indazol-3-amine derivatives. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results.[1][5] The protocols and data presented here serve as a valuable starting point for researchers in medicinal chemistry and drug discovery to synthesize novel indazole-based compounds for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling of 6-bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent kinase inhibitors used in oncology.[1][2][3] The Sonogashira coupling, a robust and versatile palladium-catalyzed cross-coupling reaction, provides a powerful tool for the functionalization of the indazole nucleus by forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-bromo-1-methyl-1H-indazol-3-amine with various terminal alkynes. The introduction of an alkynyl moiety at the 6-position of the 1-methyl-1H-indazol-3-amine core generates a library of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Application Notes

The this compound is an excellent substrate for Sonogashira coupling reactions. The bromine atom at the 6-position is sufficiently reactive for oxidative addition to the palladium catalyst, while the 3-amino and 1-methyl groups can influence the electronic properties of the indazole ring and the solubility of the molecule. The resulting 6-alkynyl-1-methyl-1H-indazol-3-amine derivatives are of significant interest in drug development for several reasons:

-

Kinase Inhibition: Indazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The alkynyl group introduced via Sonogashira coupling can be further modified or can itself interact with the kinase active site, potentially enhancing potency and selectivity.[6]

-

Structural Diversity: The wide availability of terminal alkynes allows for the synthesis of a diverse library of 6-substituted indazole derivatives. This enables a thorough exploration of the structure-activity relationship (SAR) to identify compounds with optimal pharmacological properties.

-

Bioorthogonal Chemistry: The terminal alkyne functionality can also serve as a handle for further modifications using click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various probes, imaging agents, or other molecular entities.

Experimental Protocols

The following protocols are generalized procedures for the Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

General Protocol for Sonogashira Coupling

A typical Sonogashira coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.[4]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

-

Purge the vessel with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-1-methyl-1H-indazol-3-amine.

Copper-Free Sonogashira Coupling Protocol

In some cases, the use of a copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can mitigate this issue.[2][6]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst and ligand system (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand)

-

Base (e.g., a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or an amine base)

-

Solvent (e.g., DMF, dioxane)

-

Inert gas

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand.

-

Purge the vessel with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv.).

-

Heat the reaction mixture and monitor its progress.

-

Follow the workup and purification steps as described in the general protocol.

Data Presentation

The following table summarizes representative reaction conditions and hypothetical yields for the Sonogashira coupling of this compound with various terminal alkynes, based on typical outcomes for similar substrates. Actual yields will depend on the specific reaction conditions and the nature of the alkyne.

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TEA | DMF | 80 | 6 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | DIPA | THF | 60 | 8 | 70-85 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | - | TEA | DMF | 70 | 5 | 80-90 |

| 4 | 3-Ethynylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 65-80 |

| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | - | TEA | DMF | 60 | 10 | 60-75 |

Visualizations

Sonogashira Coupling Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Its resemblance to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors in the ATP-binding site of a wide array of kinases. The dysregulation of kinase activity is a known driver in a multitude of diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[1][2]

6-bromo-1-methyl-1H-indazol-3-amine is a key building block for the synthesis of a new generation of kinase inhibitors. The bromine atom at the 6-position offers a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket. The 3-amino group can be further functionalized to establish crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity and selectivity.[1]

These application notes provide detailed protocols for the derivatization of this compound and present representative data on the activity of analogous compounds to guide the synthesis and evaluation of novel kinase inhibitors.

Data Presentation

Table 1: Representative Kinase Inhibitory Activity of Indazole-Based Compounds

The following table summarizes the in vitro kinase inhibitory activity of a series of kinase inhibitors derived from indazole scaffolds, providing a reference for the potential potency of compounds synthesized from this compound.

| Compound ID | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (Cell Line, IC50 µM) |

| LEAD-001 | PLK4 | 50 | MCF-7, 5.2 |

| COMP-002 | PLK4 | 35 | MCF-7, 3.8 |

| COMP-003 | PLK4 | 28 | MCF-7, 2.5 |

| AXITINIB | PLK4 | 6.5 | MCF-7, 0.2 |

| 28a | c-Met | 1.8 | EBC-1, 0.18 |

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[5][6]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields

The following table presents representative yields for the Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with various boronic acids, illustrating the expected efficiency of this transformation on a similar bromo-heterocyclic scaffold.

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |

| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |

| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |

| 4 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |

Data sourced from patent WO2012016187A1, as presented in a representative context.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst to the vessel under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-aryl/heteroaryl-1-methyl-1H-indazol-3-amine.[7][8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)

-

Strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., THF or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent (e.g., THF, 5 mL) via syringe.

-

Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

-

Seal the tube and heat the reaction mixture to 65 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired N-substituted-6-amino-1-methyl-1H-indazol-3-amine.[3][9]

Visualizations

Caption: Generalized workflow for the synthesis of kinase inhibitors.

Caption: Inhibition of the c-Met signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: N-Arylation of 6-Bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-arylation of the exocyclic amino group of 6-bromo-1-methyl-1H-indazol-3-amine. This transformation is a key step in the synthesis of a diverse range of substituted indazole derivatives, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The protocols described herein focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions, which are robust and versatile methods for the formation of carbon-nitrogen bonds.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. The ability to introduce aryl substituents at the 3-amino position of the indazole core allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-arylation of this compound provides access to a library of novel compounds for screening and lead optimization.

Reaction Principle

The N-arylation of this compound can be achieved through two primary catalytic cross-coupling methods:

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the coupling of an aryl halide (or pseudohalide) with the primary amino group of the indazole derivative in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

-

Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine. While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.

Given the N-methyl substitution on the indazole ring, the arylation is expected to occur selectively at the exocyclic 3-amino group.

Data Presentation: Reaction Conditions for N-Arylation

The following table summarizes typical reaction conditions for the N-arylation of 3-aminoindazole derivatives based on literature precedents. These conditions can serve as a starting point for the optimization of the N-arylation of this compound.

| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 100-110 | 12-24 | 60-95 |

| Buchwald-Hartwig | Pd(OAc)₂ (2-5) | BINAP (3-7.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16-24 | 55-90 |

| Ullmann-Type | CuI (10-20) | L-proline (20-40) | K₂CO₃ or K₃PO₄ (2.0) | DMSO | 90-120 | 24-48 | 40-80 |

| Ullmann-Type | CuI (10) | DMEDA (20) | K₃PO₄ (2.0) | Toluene | 110 | 12-24 | 50-85 |

dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; DMEDA = N,N'-Dimethylethylenediamine.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type N-arylation of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of related aminoindazoles.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

XPhos (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the aryl bromide, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

-

Add Pd₂(dba)₃ to the reaction mixture under the inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-bromo-1-methyl-1H-indazol-3-amine.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol provides an alternative, palladium-free method for the N-arylation.

Materials:

-

This compound (1.0 equiv)

-

Aryl iodide (1.5 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-proline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction vial, add this compound, the aryl iodide, copper(I) iodide, L-proline, and potassium carbonate.

-

Evacuate and backfill the vial with an inert gas (nitrogen or argon).

-

Add anhydrous DMSO via syringe.

-

Seal the vial and heat the reaction mixture to 120 °C in an oil bath with stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction may require 24-48 hours for completion.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the target compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of this compound.

Caption: General experimental workflow for N-arylation.

References

Application Notes & Protocols: Protecting Group Strategies for 6-bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the 3-amino group of 6-bromo-1-methyl-1H-indazol-3-amine. The strategic use of protecting groups is crucial in the multi-step synthesis of complex molecules, preventing unwanted side reactions of the nucleophilic amino group.[1][2][3] The selection of an appropriate protecting group is contingent upon its stability to various reaction conditions and the mildness of the conditions required for its subsequent removal.[1]

The primary amine of this compound is nucleophilic and can react with a variety of electrophiles.[2][4] Protecting this group allows for chemical modifications at other positions of the indazole ring or on other parts of a larger molecule to which this moiety is attached. This document outlines strategies employing common amine protecting groups, focusing on carbamates and sulfonamides due to their reliability and varied deprotection methods.[5][6][7]

Overview of Protecting Group Strategies

The selection of a protecting group for the 3-amino position of the indazole requires consideration of the stability of the entire molecule, including the N-methyl group, the bromo substituent, and the indazole ring itself. The ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to the reaction conditions planned for subsequent synthetic steps.

-

Readily removable under mild conditions that do not affect other functional groups.[1]

Below is a logical workflow for implementing a protecting group strategy.

Caption: General workflow for a protecting group strategy.

Data Summary: Comparison of Common Amine Protecting Groups

The following table summarizes common protecting groups suitable for the 3-amino group of this compound.

| Protecting Group (Abbr.) | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Advantages | Disadvantages/Compatibility |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP, NaHCO₃), Solvent (e.g., THF, DCM, Dioxane), Room Temp.[8] | Strong Acid (e.g., TFA in DCM, HCl in Dioxane), Room Temp.[8][9] | Stable to bases and hydrogenation.[5] Easily removed with acid.[9] | Not stable to strongly acidic conditions. |

| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate (CbzCl) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., Dioxane/H₂O), 0°C to Room Temp.[9] | Catalytic Hydrogenation (H₂, Pd/C).[5][9] | Stable to acidic and basic conditions. Orthogonal to Boc. | Deprotection via hydrogenation may affect other reducible groups. |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), Room Temp.[5] | Base (e.g., 20% Piperidine in DMF).[5][10] | Stable to acidic conditions and hydrogenation. Orthogonal to Boc and Cbz.[5] | Not stable to basic conditions. |

| p-Toluenesulfonyl (Tosyl or Ts) | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), 0°C to Room Temp.[7] | Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage (e.g., Na/NH₃(l), Mg/MeOH).[7][11] | Very stable to a wide range of reaction conditions (acidic, basic, oxidative, reductive).[7][12] | Harsh deprotection conditions may not be suitable for complex molecules.[12] |

| 2-Nitrobenzenesulfonyl (Nosyl or Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), Room Temp. | Thiolates (e.g., PhSH, K₂CO₃ in DMF).[7] | Stable to acidic conditions. Milder deprotection than Tosyl.[7][12] | Less stable to some nucleophiles and bases compared to Tosyl.[12] |

Experimental Protocols

The following are representative protocols for the protection and deprotection of this compound. Researchers should optimize these conditions for their specific applications.

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and clean, acidic removal.[4][5][8]

Caption: Reaction scheme for Boc protection and deprotection.

Protocol 3.1.1: Synthesis of tert-butyl (6-bromo-1-methyl-1H-indazol-3-yl)carbamate (Boc-Protection)

-

Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (Et₃N, 1.5 eq).

-

Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 15 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-